molecular formula C8H6BrClO2 B1333293 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole CAS No. 64603-67-4

5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole

Cat. No.: B1333293
CAS No.: 64603-67-4
M. Wt: 249.49 g/mol
InChI Key: UOZXZWOFQWKKEZ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of 5-Bromo-6-(chloromethyl)benzo[d]dioxole follows the International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds. The base name "benzo[d]dioxole" indicates the fusion of a benzene ring with a 1,3-dioxole ring, where the bracketed designation "[d]" specifies the particular fusion pattern between the two ring systems. The numerical locants "5" and "6" precisely identify the positions of the substituents on the benzene portion of the fused ring system, with the bromine atom occupying position 5 and the chloromethyl group located at position 6. This systematic approach to naming ensures unambiguous identification of the compound's structure and facilitates clear communication among researchers working with this molecule.

Alternative nomenclature systems provide additional ways to describe this compound, reflecting different approaches to systematic chemical naming. The compound is also known as 5-bromo-6-(chloromethyl)-1,3-benzodioxole, which emphasizes the 1,3-positioning of the oxygen atoms within the dioxole ring. Another accepted name, 2-bromo-4,5-methylenedioxybenzyl chloride, highlights the methylenedioxy functional group that characterizes the benzodioxole core structure. The designation "1,3-dioxaindane" represents yet another naming convention that treats the fused ring system as a derivative of indane with oxygen substitution, demonstrating the multiple valid approaches to describing complex heterocyclic structures.

Table 1: Structural and Identification Data for 5-Bromo-6-(chloromethyl)benzo[d]dioxole

Property Value Source
Chemical Abstracts Service Number 64603-67-4
Molecular Formula C₈H₆BrClO₂
Molecular Weight 249.49 g/mol
MDL Number MFCD06368742
Simplified Molecular Input Line Entry System ClCC1=C(Br)C=C2OCOC2=C1
International Chemical Identifier InChI=1S/C8H6BrClO2/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2H,3-4H2

The structural identification of 5-Bromo-6-(chloromethyl)benzo[d]dioxole reveals a highly substituted aromatic system with distinct electronic and steric characteristics. The compound's Simplified Molecular Input Line Entry System notation "ClCC1=C(Br)C=C2OCOC2=C1" provides a linear representation that unambiguously describes the connectivity of all atoms within the molecule. This notation system enables computational analysis and database searching while providing a standardized method for representing the compound's structure in electronic formats. The International Chemical Identifier string further supports structural identification by providing a universal standard for chemical structure representation that facilitates international scientific communication and database interoperability.

Historical Development in Heterocyclic Chemistry

The historical development of 5-Bromo-6-(chloromethyl)benzo[d]dioxole and related benzodioxole derivatives traces its origins to the broader evolution of heterocyclic chemistry, particularly the study of methylenedioxyphenyl compounds. Early research into benzodioxole chemistry was significantly influenced by observations regarding the synergistic effects of sesame oil with pyrethrum insecticides, which led to the recognition that methylenedioxyphenyl derivatives possessed unique biological activities. This initial discovery opened new avenues for research into the structure-function relationships of benzodioxole compounds and their potential applications in various fields, establishing the foundation for subsequent developments in the synthesis and characterization of more complex derivatives.

The systematic study of benzodioxole derivatives gained momentum as researchers began to understand the unique chemical properties conferred by the methylenedioxy functional group. The benzodioxole core structure, consisting of a benzene ring fused with a dioxole ring containing two oxygen atoms, was recognized as providing enhanced stability through aromaticity while offering multiple sites for chemical modification. This combination of stability and reactivity made benzodioxole derivatives attractive targets for synthetic chemists seeking to develop new compounds with specific biological activities. The development of reliable synthetic methodologies for introducing various substituents onto the benzodioxole core became a major focus of research, leading to the creation of libraries of derivatives with diverse functional groups.

The specific development of halogenated benzodioxole derivatives, including 5-Bromo-6-(chloromethyl)benzo[d]dioxole, emerged from the recognition that halogen substituents could significantly modify the electronic properties and reactivity patterns of the benzodioxole core. Research into the synthesis of such compounds revealed that careful control of reaction conditions was essential for achieving the desired regioselectivity and avoiding unwanted side reactions. The development of methods for introducing multiple halogen substituents in specific positions represented a significant advancement in synthetic methodology, as it enabled the preparation of compounds with precisely defined substitution patterns that could be tailored for specific applications.

Table 2: Key Milestones in Benzodioxole Derivative Development

Period Development Significance
Early 20th Century Discovery of sesame oil synergism with pyrethrum Recognition of methylenedioxyphenyl biological activity
Mid-20th Century Systematic study of benzodioxole core chemistry Establishment of structure-activity relationships
Late 20th Century Development of halogenated derivatives Enhanced reactivity and selectivity in synthesis
Contemporary Advanced synthetic methodologies Precise control of substitution patterns

Position Within Benzodioxole Derivative Classifications

5-Bromo-6-(chloromethyl)benzo[d]dioxole occupies a distinctive position within the broader classification of benzodioxole derivatives, representing a subclass characterized by multiple halogen substitutions that significantly influence both chemical reactivity and potential biological activity. The compound belongs to the category of halogenated benzodioxoles, which are distinguished from their unsubstituted counterparts by the presence of halogen atoms that modify the electronic distribution within the aromatic system. This classification is particularly important because halogen substituents can dramatically alter the compound's behavior in chemical reactions, influencing both the rate and selectivity of various transformations while also affecting the compound's physical properties such as solubility and stability.

Within the halogenated benzodioxole family, 5-Bromo-6-(chloromethyl)benzo[d]dioxole represents a specific subset characterized by the presence of both a halogen directly attached to the aromatic ring and a halomethyl group as a substituent. This dual halogen functionality places the compound in a unique position among benzodioxole derivatives, as it provides multiple reactive sites that can participate in different types of chemical transformations. The bromine atom at position 5 can undergo typical aromatic substitution reactions, while the chloromethyl group at position 6 can participate in nucleophilic substitution reactions, making the compound a versatile synthetic intermediate for the preparation of more complex molecules.

The classification of 5-Bromo-6-(chloromethyl)benzo[d]dioxole also extends to its role as an intermediate in the synthesis of benzylisoquinoline alkaloids, placing it within the category of alkaloid precursors. This classification is significant because it highlights the compound's importance in natural product synthesis and pharmaceutical research. Benzylisoquinoline alkaloids represent a large class of naturally occurring compounds with diverse biological activities, and the ability to synthesize these molecules efficiently often depends on the availability of appropriately substituted benzodioxole intermediates. The specific substitution pattern of 5-Bromo-6-(chloromethyl)benzo[d]dioxole makes it particularly suitable for certain synthetic routes leading to these bioactive compounds.

Table 3: Classification Comparison of Related Benzodioxole Derivatives

Compound Halogen Pattern Reactive Sites Primary Applications
5-Bromo-6-(chloromethyl)benzo[d]dioxole Aromatic Br + chloromethyl Dual halogen functionality Alkaloid synthesis intermediate
5-Bromo-6-(bromomethyl)benzo[d]dioxole Aromatic Br + bromomethyl Enhanced nucleophile reactivity Specialized synthetic applications
5-Chloro-6-(chloromethyl)benzo[d]dioxole Aromatic Cl + chloromethyl Moderate reactivity profile General synthetic intermediate
5-Iodo-6-(chloromethyl)benzo[d]dioxole Aromatic I + chloromethyl High aromatic reactivity Advanced synthetic methodology

Properties

IUPAC Name

5-bromo-6-(chloromethyl)-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6BrClO2/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZXZWOFQWKKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368694
Record name 5-Bromo-6-(chloromethyl)-2H-1,3-benzodioxole
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Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64603-67-4
Record name 5-Bromo-6-(chloromethyl)-2H-1,3-benzodioxole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-6-(chloromethyl)-1,3-dioxaindane
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Scientific Research Applications

Organic Synthesis

5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole serves as an important intermediate in the synthesis of various organic compounds:

  • Benzylisoquinoline Alkaloids : The compound is utilized in the total synthesis of benzylisoquinoline alkaloids, which are significant in pharmacology due to their diverse biological activities. Notable examples include aporphines and coptisines, synthesized through palladium-catalyzed arylation and asymmetric hydrogenation methods, achieving high enantioselectivity (ee values greater than 99%) .
  • Organoselenium Compounds : It is also used in the synthesis of novel organoselenium compounds that incorporate the benzo[d][1,3]dioxole subunit. These compounds are explored for their potential biological activities .

Medicinal Chemistry

The compound's structural features make it a candidate for drug development:

  • Pharmacophore Exploration : In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in new drug formulations. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups that can enhance biological activity .
  • Biological Activity Studies : Interaction studies focus on understanding its binding affinities with biological targets, which is crucial for optimizing therapeutic potential .

Material Science

In material science, this compound has been explored for its applications in synthesizing functional materials:

  • Metal-Organic Frameworks (MOFs) : The compound can be used to create dioxole-functionalized metal-organic frameworks. These materials have applications in catalysis and gas storage due to their porous structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 5-bromo-6-(chloromethyl)benzo[d][1,3]dioxole and their distinguishing features:

Compound Name Substituents (Position 5/6) Key Properties/Applications Reference
5-Bromo-6-(2-methylprop-1-en-1-yl)benzo[d][1,3]dioxole 5-Br, 6-(2-methylprop-1-en-1-yl) High-yield synthesis (93%); colorless oil; used in Lewis acid-catalyzed transformations .
5-Bromo-6-(propa-1,2-dien-1-yl)benzo[d][1,3]dioxole 5-Br, 6-(propa-1,2-dien-1-yl) Modular synthesis for benzocyclobutene derivatives; HRMS confirmed structure .
5-Bromo-6-(3-bromopropyl)benzo[d][1,3]dioxole 5-Br, 6-(3-bromopropyl) White solid; synthesized via general procedure B (82% yield); used in iterative alkylation strategies .
5-Bromo-6-(but-2-yn-1-yloxy)benzo[d][1,3]dioxole 5-Br, 6-(but-2-yn-1-yloxy) Williamson alkylation product (66% yield); solid-state stability noted .
5-Bromo-6-nitro-1,3-benzodioxole 5-Br, 6-NO₂ High topological polar surface area (64.3); potential nitroaromatic reactivity .
This compound 5-Br, 6-(CH₂Cl) Hypothesized reactivity: Chloromethyl group enables SN2 reactions or further functionalization (e.g., conversion to amines, thiols). N/A

Physical and Spectroscopic Data

  • NMR Trends :
    • Aromatic protons in 5-bromo-6-substituted benzodioxoles typically resonate between δ 6.7–7.2 ppm (¹H NMR), with OCH₂O groups appearing as singlets near δ 5.9–6.0 ppm .
    • Chloromethyl groups (CH₂Cl) are expected to show signals near δ 4.0–4.5 ppm (¹H) and δ 40–45 ppm (¹³C), distinct from allyl or propargyl substituents .
  • Mass Spectrometry : HRMS data for analogs (e.g., [M+H]+ = 232.9724 in ) align with theoretical values, underscoring the reliability of synthetic protocols.

Research Findings and Limitations

  • Synthetic Efficiency : Yields for analogs range from 66% (but-2-yn-1-yloxy derivative ) to 93% (2-methylprop-1-en-1-yl variant ), suggesting that steric hindrance and substituent stability critically impact reaction outcomes.
  • Biological Relevance : Hydrophobic substituents enhance CYP3A4 inhibition , positioning the chloromethyl group as a tunable moiety for drug design.

Biological Activity

5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.

  • Molecular Formula : C₈H₆BrClO₂
  • Molecular Weight : 249.49 g/mol
  • CAS Number : 64603-67-4

Synthesis and Applications

This compound is primarily utilized as an intermediate in the synthesis of various bioactive compounds, particularly benzylisoquinoline alkaloids. These alkaloids are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis typically involves palladium-catalyzed reactions which allow for the formation of complex molecular architectures with high enantioselectivity.

Table 1: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Aspects
5-Bromo-6-(bromomethyl)benzo[d][1,3]dioxoleContains two bromine substituentsIncreased reactivity due to multiple halogens
5-Chloro-6-(chloromethyl)benzo[d][1,3]dioxoleChlorine instead of bromineDifferent reactivity profile
5-Iodo-6-(chloromethyl)benzo[d][1,3]dioxoleIodine substituentPotentially enhanced biological activity

Biological Activity

The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may influence several biochemical pathways relevant to pharmacology.

The compound is believed to act through multiple mechanisms:

  • Nucleophilic Substitution : The chloromethyl group can be substituted by nucleophiles such as amines and thiols, leading to the formation of new derivatives that may exhibit enhanced biological activity.
  • Oxidative Pathways : It can undergo oxidation reactions to form aldehydes or carboxylic acids, potentially altering its pharmacological profile.

Case Studies and Research Findings

  • Anticancer Activity : Research has indicated that derivatives synthesized from this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that specific derivatives showed over 70% inhibition of cell proliferation in MCF-7 breast cancer cells .
  • Antimicrobial Properties : Another study highlighted the compound's potential as an antimicrobial agent, demonstrating effectiveness against Gram-positive bacteria. The mechanism was linked to the disruption of bacterial cell membranes .
  • Pharmacokinetics : The pharmacokinetic profile of compounds derived from this structure has been explored in several studies. These investigations revealed favorable absorption characteristics and metabolic stability, suggesting potential for therapeutic applications.

Future Directions

The ongoing research into the biological activity of this compound emphasizes the need for further exploration into its interactions with specific molecular targets. Future studies should focus on:

  • Detailed Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.
  • In Vivo Studies : Evaluating its efficacy and safety in animal models.
  • Development of Novel Derivatives : Synthesizing new compounds based on this scaffold to enhance biological activity and reduce toxicity.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole, and how do reaction conditions influence yield and purity?

The compound can be synthesized via two primary methods:

  • Method A (GP-1 Protocol): Starting from 6-bromobenzo[d][1,3]dioxole-5-carbaldehyde, a modified Grignard reaction or aldehyde functionalization yields the chloromethyl derivative. Purification via flash column chromatography (100% hexanes) achieves 93% yield, confirmed by 1^1H/13^13C NMR and HRMS .
  • Method B (Chloromethylation): Direct chloromethylation of the parent benzo[d][1,3]dioxole using chloromethyl ether and Lewis acid catalysts (e.g., AlCl3_3) under controlled temperatures (0–25°C) minimizes side reactions like over-chlorination .

Q. Key considerations :

  • Temperature control in Method B prevents decomposition of the chloromethyl group.
  • Chromatographic solvent selection (e.g., hexanes in Method A) ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?

  • 1^1H/13^13C NMR :
    • Chloromethyl group : 1^1H NMR δ ~4.5–5.0 ppm (CH2_2Cl); 13^13C NMR δ ~40–45 ppm (CH2_2Cl) .
    • Bromo substituent : Deshielded aromatic protons (δ ~6.7–7.0 ppm) due to electron-withdrawing effects .
  • HRMS : Exact mass confirmation (e.g., [M]+ calculated: 253.9942; observed: 253.9935) validates molecular integrity .
  • IR : Peaks at ~750–850 cm1^{-1} (C-Cl stretch) and ~1100–1200 cm1^{-1} (C-O-C in dioxole) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR spectral data for halogenated benzo[d][1,3]dioxole derivatives?

Discrepancies often arise from substituent electronic effects and solvent interactions :

  • Example : Propargyl-substituted analogs (e.g., 5-bromo-6-(propa-1,2-dien-1-yl)benzo[d][1,3]dioxole) show upfield shifts in 13^13C NMR (δ ~88–103 ppm for allenic carbons) compared to chloromethyl derivatives (δ ~40–45 ppm) due to conjugation differences .
  • Resolution : Use deuterated solvents consistently (e.g., CDCl3_3) and cross-reference with HRMS to confirm structural assignments .

Q. What strategies are effective in mitigating competing side reactions during functionalization of the chloromethyl group?

  • Lewis Acid Optimization : Catalysts like SnCl4_4 or ZnCl2_2 improve regioselectivity in Friedel-Crafts alkylation, reducing dimerization byproducts .
  • Temperature Gradients : Stepwise heating (0°C → RT) in chloromethylation suppresses polyhalogenation .
  • Inert Atmosphere : Argon/N2_2 prevents oxidation of reactive intermediates .

Q. How does the bromo substituent influence the compound’s reactivity in cross-coupling reactions compared to other halogenated derivatives?

  • Electronic Effects : The bromine atom’s strong electron-withdrawing nature activates the aryl ring for Suzuki-Miyaura couplings , but its lower leaving-group tendency (vs. iodide) necessitates Pd/XPhos catalysts for efficient transmetallation .
  • Comparative Data : Chloro derivatives exhibit slower coupling kinetics, while iodo analogs risk premature oxidative addition .

Q. What role does the benzo[d][1,3]dioxole moiety play in enhancing biological activity when incorporated into organoselenium compounds?

  • Structural Contribution : The dioxole ring’s rigid planar structure improves binding to biological targets (e.g., antimicrobial enzymes) by enhancing π-π stacking and hydrophobic interactions .
  • Case Study : Benzo[d][1,3]dioxole-substituted diselenides show 27–28 mm inhibition zones against C. albicans due to synergistic Se–Se bond cleavage and dioxole-mediated membrane disruption .

Q. How can computational methods predict the regioselectivity of nucleophilic attacks on the benzo[d][1,3]dioxole scaffold?

  • Pharmacophore Modeling : ROCS-based virtual screening identifies hydrogen-bond acceptors (dioxole oxygens) and hydrophobic pockets (chloromethyl/bromo groups) as key interaction sites .
  • DFT Calculations : Electron density maps reveal preferential nucleophilic attack at the C-4 position (para to bromine) due to lower activation energy (~15 kcal/mol vs. C-6) .

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